BH3I-1

Apoptosis Protein-protein interaction Bcl-2 family

BH3I-1 is the definitive tool compound for pathway crosstalk studies. Unlike high-affinity clinical BH3 mimetics (ABT-737, navitoclax, venetoclax), it uniquely inhibits both Bcl-xL (Ki=2.4-7.8 μM) and p53/MDM2 (Kd=5.3 μM) at comparable concentrations. This dual activity enables simultaneous interrogation of mitochondrial apoptosis and p53 tumor suppressor networks—essential for p53-status-dependent radiation sensitization research. Its rapid mitochondrial fragmentation and HO-1 induction signature provides a precise temporal probe unavailable with later-generation compounds.

Molecular Formula C15H14BrNO3S2
Molecular Weight 400.3 g/mol
CAS No. 300817-68-9
Cat. No. B1666946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBH3I-1
CAS300817-68-9
SynonymsBH3I-1;  BH 3I-1;  BH-3I-1;  BH3I1;  BH 3I1;  BH-3I1.
Molecular FormulaC15H14BrNO3S2
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S
InChIInChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7+
InChIKeyCOHIEJLWRGREHV-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BH3I-1 (CAS 300817-68-9) Bcl-2 Family Antagonist – Technical Specifications for Apoptosis Research Procurement


BH3I-1 is a synthetic small-molecule BH3 mimetic that functions as a Bcl-2 family antagonist by competitively binding to the BH3-binding pocket of anti-apoptotic proteins, primarily Bcl-xL. Discovered through NMR-based screening and structural optimization at Harvard Medical School [1], this compound induces apoptosis via disruption of BH3 domain-mediated protein-protein interactions, leading to mitochondrial cytochrome c release and caspase activation. BH3I-1 exhibits notable cross-reactivity with the p53/MDM2 protein-protein interaction axis [2], distinguishing it mechanistically from later-generation BH3 mimetics developed for clinical oncology applications.

Why BH3I-1 Cannot Be Casually Substituted with Other Bcl-2 Inhibitors in Mechanistic Studies


Substituting BH3I-1 with other Bcl-2 family inhibitors such as ABT-737, navitoclax, or venetoclax introduces substantial confounding variables in experimental design. Unlike clinically developed BH3 mimetics that exhibit nanomolar affinity for multiple Bcl-2 family members, BH3I-1 operates in the low micromolar range and demonstrates distinct polypharmacology, notably significant inhibition of the p53/hDM2 interaction with Kd = 5.3 μM [1]. Furthermore, BH3I-1 induces rapid mitochondrial fragmentation and HO-1-mediated stress responses that are temporally dissociated from apoptotic commitment [2], a biological fingerprint not observed with ABT-737 at comparable concentrations. The compound also exhibits p53-status-dependent differential effects in radiation sensitization [3]. These compound-specific characteristics mean that experimental conclusions drawn with BH3I-1 cannot be extrapolated to other BH3 mimetics, nor can other inhibitors substitute for BH3I-1 in studies where these unique properties are being investigated.

BH3I-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Bcl-xL Binding Affinity: BH3I-1 Ki Values Across Multiple Independent Assay Platforms

BH3I-1 binds to the BH3-binding pocket of Bcl-xL with consistent low micromolar affinity across multiple independent assay systems. Fluorescence polarization (FP) assays using purified Bcl-xL protein and Bak BH3 peptide probe yield Ki = 2.4±0.2 μM [1]. NMR-based binding analyses corroborate this interaction, measuring Ki = 7.8±0.9 μM against Bcl-xL [2]. This represents the foundational target engagement metric for BH3I-1 procurement in Bcl-xL-focused studies.

Apoptosis Protein-protein interaction Bcl-2 family

p53/MDM2 Cross-Reactivity: Unique Polypharmacology Not Shared by Clinical BH3 Mimetics

BH3I-1 exhibits significant cross-reactivity with the p53/MDM2 protein-protein interaction axis, a property absent from clinically developed BH3 mimetics including ABT-737, navitoclax, and venetoclax. Fluorescence polarization assays using purified proteins demonstrate that BH3I-1 binds to the p53/MDM2 complex with Kd = 5.3 μM [1]. This activity is comparable in magnitude to the compound's reported potency against its primary Bcl-xL target, indicating functionally relevant polypharmacology.

p53 signaling Protein-protein interaction Drug repurposing

Dose-Dependent Apoptosis Induction and p53-Status-Specific Radiation Sensitization

In human non-small cell lung cancer (NSCLC) models, BH3I-1 demonstrates dose- and time-dependent apoptosis induction with p53-status-dependent effects on radiation sensitization. Treatment of H460 (wild-type p53) and H1792 (mutant p53) NSCLC cells with BH3I-1 induces apoptosis regardless of p53 status. However, clonogenic survival assays following combined BH3I-1 pre-treatment and ionizing radiation reveal that BH3I-1 enhances radiation sensitivity selectively in H1792 cells harboring mutant p53, but not in p53 wild-type H460 cells [1].

Radiation oncology NSCLC Chemosensitization

Temporal Dissociation of Mitochondrial Fragmentation, Stress Response, and Apoptotic Commitment

BH3I-1 induces a characteristic temporal sequence of cellular events not reported for clinical BH3 mimetics. In normal human dermal fibroblasts, BH3I-1 treatment triggers rapid mitochondrial network fragmentation and HO-1 stress response induction, both of which precede detectable apoptotic markers including cytochrome c release, procaspase-3 loss, and PARP cleavage. The study explicitly notes that these early mitochondrial and stress-response effects are observed rapidly after exposure, while BH3I-1-dependent apoptosis is a rather late event [1].

Mitochondrial dynamics Cellular stress Heme oxygenase-1

Drp1-Dependent Regulation of Basal and Inducible HO-1 Expression

BH3I-1 treatment reveals a mechanistic link between the mitochondrial fission factor Drp1 and heme oxygenase-1 (HO-1) expression that is not observed with other Bcl-2 inhibitors. In Drp1 knockout murine embryonic fibroblasts, both basal HO-1 levels and BH3I-1-induced HO-1 expression are significantly reduced compared to wild-type cells, demonstrating that Drp1 is required for determining basal and inducible HO-1 levels [1].

Mitochondrial fission Cytoprotection Stress adaptation

BH3I-1 Optimal Research Application Scenarios Based on Quantified Differentiation Evidence


Mechanistic Studies of Mitochondrial Dynamics and Cellular Stress Adaptation

BH3I-1 is optimally deployed in studies investigating the relationship between mitochondrial network morphology, stress-responsive gene expression, and apoptotic signaling. The compound's unique temporal signature—rapid mitochondrial fragmentation and HO-1 induction preceding apoptotic commitment [1]—makes it an ideal tool for dissecting the sequence of events linking mitochondrial fission to cytoprotective stress responses. The demonstrated requirement of Drp1 for both basal and BH3I-1-inducible HO-1 expression [1] provides a specific mechanistic axis for experimental interrogation that cannot be accessed using nanomolar-potency clinical BH3 mimetics.

p53-Mutant Cancer Radiation Sensitization Research

Based on direct experimental evidence showing that BH3I-1 enhances ionizing radiation sensitivity specifically in p53-mutant NSCLC cells (H1792) while having no sensitizing effect in p53 wild-type cells (H460) [1], BH3I-1 is a preferred tool compound for investigating p53-status-dependent mechanisms of radiation resistance. This application is particularly relevant in non-small cell lung cancer and other malignancies where p53 mutations are prevalent and confer therapeutic resistance.

Dual-Pathway Crosstalk Studies Involving p53/MDM2 and Bcl-2 Family Signaling

BH3I-1 is uniquely suited for experimental systems designed to probe functional crosstalk between the p53 tumor suppressor pathway and Bcl-2-regulated mitochondrial apoptosis. With demonstrated binding to both Bcl-xL (Ki = 2.4-7.8 μM) [1] [2] and the p53/MDM2 complex (Kd = 5.3 μM) [2], BH3I-1 provides a single-molecule tool for simultaneously perturbing both signaling nodes at comparable concentrations. This dual activity is absent from selective clinical BH3 mimetics (ABT-737, navitoclax, venetoclax) [2], making BH3I-1 the appropriate choice when investigating pathway convergence rather than isolated Bcl-2 inhibition.

Baseline Bcl-xL Inhibition Controls for Comparative Pharmacology Studies

Given BH3I-1's well-characterized micromolar potency against Bcl-xL [1] and its distinct pharmacological fingerprint relative to clinical-stage compounds, it serves as an appropriate reference standard for studies comparing first-generation versus later-generation BH3 mimetics. The compound's consistent Ki values (2.4-7.8 μM across FP and NMR assays) [1] [2] provide a reproducible benchmark against which the enhanced potency and altered selectivity profiles of newer compounds can be quantitatively assessed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for BH3I-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.